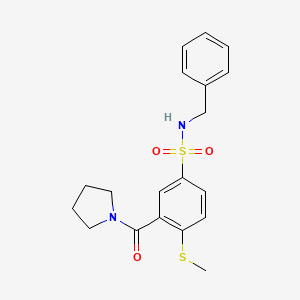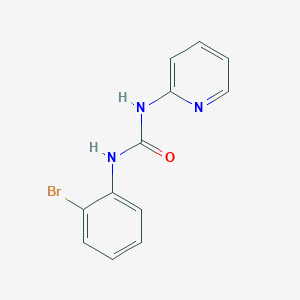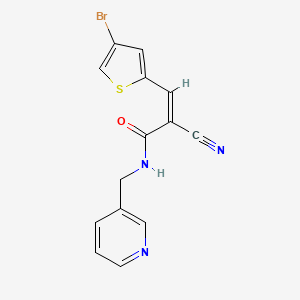![molecular formula C25H18O4 B4739181 3-(3-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4739181.png)
3-(3-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
Descripción general
Descripción
3-(3-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one, also known as psoralen, is a naturally occurring compound found in various plant species. This compound has been used in traditional medicine for centuries to treat a wide range of skin disorders, including psoriasis, vitiligo, and eczema. In recent years, psoralen has gained significant attention from the scientific community due to its potential therapeutic applications in various fields, including cancer treatment and gene therapy.
Mecanismo De Acción
The mechanism of action of 3-(3-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is primarily attributed to its ability to intercalate into DNA and form covalent bonds with pyrimidine bases. This can lead to the formation of ICLs and DNA adducts, which can interfere with DNA replication and transcription, ultimately leading to cell death. Psoralen can also induce apoptosis in cancer cells through the activation of various signaling pathways, including the p53 pathway.
Biochemical and Physiological Effects:
Psoralen has been shown to possess various biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and antioxidant properties. Psoralen has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can be useful in treating inflammatory disorders. Psoralen has also been shown to modulate the immune system by regulating the production of various immune cells, including T cells and B cells. Psoralen has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Psoralen has several advantages for use in lab experiments, including its ability to intercalate into DNA and form covalent bonds with pyrimidine bases, which can be useful in studying DNA replication and transcription. Psoralen also has potential therapeutic applications in various fields, including cancer treatment and gene therapy. However, 3-(3-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one also has limitations, including its potential toxicity and the need for UVA radiation to activate its therapeutic properties.
Direcciones Futuras
There are several future directions for research on 3-(3-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one, including the development of novel 3-(3-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one derivatives with improved therapeutic properties, the investigation of 3-(3-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one's potential as a treatment for other diseases, including autoimmune disorders and infectious diseases, and the development of new methods for delivering 3-(3-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one to target tissues. Additionally, further research is needed to better understand the mechanism of action of 3-(3-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one and its potential side effects.
Aplicaciones Científicas De Investigación
Psoralen has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, gene therapy, and immunomodulation. In cancer treatment, 3-(3-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one has been shown to possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. Psoralen has also been used in combination with ultraviolet A (UVA) radiation to treat skin disorders such as psoriasis and vitiligo.
In gene therapy, 3-(3-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one has been used to crosslink DNA strands, which can lead to the formation of interstrand crosslinks (ICLs) and DNA adducts. These ICLs and DNA adducts can be used to target specific genes and modify their expression, which can be useful in treating genetic disorders.
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O4/c1-15-24-21(22(14-28-24)17-9-6-10-18(11-17)27-2)12-20-19(13-23(26)29-25(15)20)16-7-4-3-5-8-16/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOGQUJSRHNGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC(=CC=C4)OC)C(=CC(=O)O2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2-furylmethyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B4739122.png)
![3-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4739123.png)
![2-ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4739126.png)
![2-(4-methyl-1-piperazinyl)-6-(2-pyridinylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4739130.png)
![1-(3-chlorophenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4739138.png)
![N-[({3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-3-methoxybenzamide](/img/structure/B4739143.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-isopropyl-4-piperidinyl)urea](/img/structure/B4739162.png)

![4-chlorophenyl 4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate](/img/structure/B4739169.png)
![5-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4739179.png)
![2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4739182.png)